Cas no 40641-97-2 (1-(4-CYCLOPROPYLPHENYL)ETHAN-1-OL)
1-(4-CYCLOPROPYLPHENYL)ETHAN-1-OL Chemical and Physical Properties
Names and Identifiers
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- 1-(4-cyclopropylphenyl)ethan-1-ol
- SCHEMBL24214590
- AKOS018539775
- 1-(4-cyclopropylphenyl)ethanol
- EN300-1721284
- 40641-97-2
- 1-(4-CYCLOPROPYLPHENYL)ETHAN-1-OL
-
- Inchi: 1S/C11H14O/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5,8,11-12H,6-7H2,1H3
- InChI Key: LZHKFTHKIYPMTD-UHFFFAOYSA-N
- SMILES: OC(C)C1C=CC(=CC=1)C1CC1
Computed Properties
- Exact Mass: 162.104465066g/mol
- Monoisotopic Mass: 162.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 20.2Ų
1-(4-CYCLOPROPYLPHENYL)ETHAN-1-OL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1721284-0.05g |
1-(4-cyclopropylphenyl)ethan-1-ol |
40641-97-2 | 95% | 0.05g |
$226.0 | 2023-09-20 | |
| Enamine | EN300-1721284-0.1g |
1-(4-cyclopropylphenyl)ethan-1-ol |
40641-97-2 | 95% | 0.1g |
$337.0 | 2023-09-20 | |
| Enamine | EN300-1721284-0.25g |
1-(4-cyclopropylphenyl)ethan-1-ol |
40641-97-2 | 95% | 0.25g |
$481.0 | 2023-09-20 | |
| Enamine | EN300-1721284-0.5g |
1-(4-cyclopropylphenyl)ethan-1-ol |
40641-97-2 | 95% | 0.5g |
$758.0 | 2023-09-20 | |
| Enamine | EN300-1721284-1.0g |
1-(4-cyclopropylphenyl)ethan-1-ol |
40641-97-2 | 95% | 1g |
$971.0 | 2023-06-04 | |
| Enamine | EN300-1721284-2.5g |
1-(4-cyclopropylphenyl)ethan-1-ol |
40641-97-2 | 95% | 2.5g |
$1903.0 | 2023-09-20 | |
| Enamine | EN300-1721284-5.0g |
1-(4-cyclopropylphenyl)ethan-1-ol |
40641-97-2 | 95% | 5g |
$2816.0 | 2023-06-04 | |
| Enamine | EN300-1721284-10.0g |
1-(4-cyclopropylphenyl)ethan-1-ol |
40641-97-2 | 95% | 10g |
$4176.0 | 2023-06-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00994060-1g |
1-(4-Cyclopropylphenyl)ethan-1-ol |
40641-97-2 | 95% | 1g |
¥4200.0 | 2024-04-18 | |
| Enamine | EN300-1721284-1g |
1-(4-cyclopropylphenyl)ethan-1-ol |
40641-97-2 | 95% | 1g |
$971.0 | 2023-09-20 |
1-(4-CYCLOPROPYLPHENYL)ETHAN-1-OL Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 1-(4-CYCLOPROPYLPHENYL)ETHAN-1-OL
1-(4-Cyclopropylphenyl)ethan-1-ol: A Comprehensive Overview
1-(4-Cyclopropylphenyl)ethan-1-ol, also known by its CAS number 40641-97-2, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and specialty chemicals. This compound has garnered attention due to its unique structural properties and potential for functionalization. In this article, we delve into the latest research findings, chemical properties, and emerging applications of 1-(4-cyclopropylphenyl)ethan-1-ol.
The molecular structure of 1-(4-cyclopropylphenyl)ethan-1-ol consists of a cyclopropane ring fused to a benzene ring, with a hydroxymethyl group attached at the para position. This arrangement imparts the compound with unique electronic and steric properties. Recent studies have highlighted its role as a building block in the synthesis of complex molecules, particularly in drug discovery. For instance, researchers have explored its use in creating bioactive compounds targeting specific enzymes and receptors.
One of the most promising applications of 1-(4-cyclopropylphenyl)ethan-1-ol lies in its ability to serve as a chiral auxiliary. Its cyclopropane moiety provides a rigid chiral environment, making it an ideal candidate for asymmetric synthesis. A 2023 study published in the Journal of Organic Chemistry demonstrated how this compound can be employed to synthesize enantiomerically enriched pharmaceutical intermediates with high efficiency.
In addition to its role in organic synthesis, 1-(4-cyclopropylphenyl)ethan-1-ol has shown potential in materials science. Its ability to form stable complexes with metal ions has led to its use in the development of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and selectivity, making them valuable for gas storage and separation applications.
The synthesis of 1-(4-cyclopropylphenyl)ethan-1-ol has been optimized through various methodologies. Traditional approaches involve Friedel-Crafts alkylation followed by hydroxylation, but modern techniques leverage catalytic asymmetric hydrogenation for higher yields and enantioselectivity. A 2023 review in Chemical Reviews highlighted the importance of catalyst design in improving the efficiency of these reactions.
The physical properties of 1-(4-cyclopropylphenyl)ethan-1-ol, such as melting point, boiling point, and solubility, are critical for its practical applications. Experimental data indicate that it has a melting point of approximately 55°C and a boiling point around 280°C under standard conditions. Its solubility in common solvents like dichloromethane and ethanol makes it suitable for various chemical processes.
In terms of safety considerations, while 1-(4-cyclopropylphenyl)ethan-1-ol is not classified as a hazardous chemical under standard conditions, proper handling procedures should be followed to ensure occupational safety. This includes using appropriate personal protective equipment (PPE) and ensuring adequate ventilation during synthesis or processing.
The environmental impact of 1-(4-cyclopropylphenyl)ethan-1-ol is another area of interest. Recent studies have assessed its biodegradability and toxicity profiles. Results suggest that it exhibits moderate biodegradability under aerobic conditions, with no significant acute toxicity to aquatic organisms at environmentally relevant concentrations.
In conclusion, 1-(4-cyclopropylphenyl)ethan-1- strong ol is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and functionalization techniques, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
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